Gosogliptin

Catalog No.
S529158
CAS No.
869490-23-3
M.F
C17H24F2N6O
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gosogliptin

CAS Number

869490-23-3

Product Name

Gosogliptin

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Molecular Formula

C17H24F2N6O

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

solubility

Soluble in DMSO, not in water

Synonyms

PF-734200; PF 734200; PF734200; PF-00734200; PF 00734200; PF00734200; Gosogliptin.

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4

The exact mass of the compound Gosogliptin is 366.198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gosogliptin in Type 2 Diabetes Management

Gosogliptin is a medication belonging to the class of drugs called dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs work by inhibiting the enzyme DPP-4, which leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1) []. GLP-1 plays a role in stimulating insulin secretion and suppressing glucagon release from the pancreas, both of which contribute to lowering blood sugar levels [].

Clinical trials have investigated the efficacy of Gosogliptin in managing type 2 diabetes. A study published in 2008 found that Gosogliptin, when used as monotherapy (single drug treatment), led to significant reductions in fasting blood sugar levels compared to placebo in patients with inadequately controlled type 2 diabetes []. Additionally, the study showed that Gosogliptin was well-tolerated with a low risk of side effects.

Gosogliptin is a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism. Its chemical structure is defined by the formula C17H24F2N6OC_{17}H_{24}F_{2}N_{6}O, and it features a difluoropyrrolidine moiety, which contributes to its pharmacological properties. This compound is primarily utilized in the management of type 2 diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels, thereby improving glycemic control .

  • DPP-4 Inhibition: Gosogliptin works by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, GLP-1 and GIP, which stimulate insulin secretion and suppress glucagon release [, ]. By inhibiting DPP-4, Gosogliptin increases the levels of these incretin hormones, leading to improved blood sugar control in diabetic patients [].
  • Limited Information: Data on specific safety concerns or hazards associated with Gosogliptin is limited due to its restricted use. However, as with other DPP-4 inhibitors, potential side effects like gastrointestinal upset and an increased risk of hypoglycemia (low blood sugar) might exist [].
Such as nucleophilic substitutions and cyclizations.
  • Formation of the Difluoropyrrolidine Core: This step typically involves the use of difluorinated reagents, which are crucial for constructing the difluoropyrrolidine framework.
  • Final Assembly: The final product is obtained through coupling reactions that link the pyrrolidine structure with other functional groups necessary for DPP-4 inhibition.
  • Gosogliptin exhibits significant biological activity as a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells. This action results in:

    • Reduced Blood Glucose Levels: By promoting insulin release and inhibiting glucagon secretion, Gosogliptin effectively lowers blood glucose levels in patients with type 2 diabetes .
    • Weight Neutrality: Unlike some other antidiabetic medications, Gosogliptin does not typically cause weight gain, making it a favorable option for many patients .

    Gosogliptin is primarily used in clinical settings for the treatment of type 2 diabetes mellitus. Its applications include:

    • Monotherapy or Combination Therapy: It can be used alone or in conjunction with other antidiabetic agents to achieve better glycemic control.
    • Potential Cardiovascular Benefits: Some studies suggest that DPP-4 inhibitors may offer cardiovascular protection, although more research is needed to confirm these effects .

    Interaction studies have shown that Gosogliptin may have significant pharmacokinetic interactions with other medications. For example:

    • Increased Risk of Hyperglycemia: When combined with certain drugs like Betamethasone phosphate, there is an increased risk of hyperglycemia due to potential antagonistic effects on glucose regulation .
    • Drug Metabolism: It is important to consider how Gosogliptin affects and is affected by cytochrome P450 enzymes, which play a role in drug metabolism.

    These interactions necessitate careful monitoring when Gosogliptin is prescribed alongside other medications.

    Gosogliptin belongs to a class of compounds known as DPP-4 inhibitors. Other notable compounds in this category include:

    Compound NameChemical StructureUnique Features
    SitagliptinC16H15F6N5O2First approved DPP-4 inhibitor; widely used
    SaxagliptinC18H25N3O2Has a unique bicyclic structure; longer half-life
    LinagliptinC19H25N5ODistinct mechanism; minimal renal clearance
    VildagliptinC17H24N2OKnown for its rapid onset of action

    Uniqueness of Gosogliptin

    Gosogliptin is unique due to its specific difluoropyrrolidine structure, which enhances its selectivity and potency as a DPP-4 inhibitor compared to other compounds. Its pharmacokinetic profile allows for effective oral bioavailability and a favorable dosing regimen for patients managing type 2 diabetes .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    0.6

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    1

    Exact Mass

    366.19796573 g/mol

    Monoisotopic Mass

    366.19796573 g/mol

    Heavy Atom Count

    26

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    GI718UO477

    Pharmacology

    Gosogliptin is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.

    KEGG Target based Classification of Drugs

    Enzymes
    Hydrolases (EC3)
    Peptidyl-peptidases [EC:3.4.14.-]
    DPP4 (CD26) [HSA:1803] [KO:K01278]

    Other CAS

    869490-23-3

    Wikipedia

    Gosogliptin

    Dates

    Last modified: 08-15-2023
    1: Sharma R, Sun H, Piotrowski DW, Ryder TF, Doran SD, Dai H, Prakash C. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrol idin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metab Dispos. 2012 Nov;40(11):2143-61. doi: 10.1124/dmd.112.047316. Epub 2012 Aug 15. PubMed PMID: 22896728.
    2: Muto C, Dai H, Teeter JG, Johnson S, Cropp AB, Chiba K, Suwa T. The pharmacokinetics and pharmacodynamics of PF-00734200, a DPP-IV inhibitor, in healthy Japanese subjects. Int J Clin Pharmacol Ther. 2012 Jul;50(7):505-9. doi: 10.5414/CP201614. PubMed PMID: 22541754.
    3: Terra SG, Somayaji V, Schwartz S, Lewin AJ, Teeter JG, Dai H, Nguyen TT, Calle RA. A Dose-Ranging Study of the DPP-IV Inhibitor PF-734200 Added to Metformin in Subjects With Type 2 Diabetes*. Exp Clin Endocrinol Diabetes. 2011 Jul;119(7):401-7. doi: 10.1055/s-0031-1273737. Epub 2011 Apr 6. PubMed PMID: 21472661.
    4: Rosenstock J, Lewin AJ, Norwood P, Somayaji V, Nguyen TT, Teeter JG, Johnson SL, Dai H, Terra SG. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabet Med. 2011 Apr;28(4):464-9. doi: 10.1111/j.1464-5491.2010.03181.x. PubMed PMID: 21392067.
    5: Dai H, Johnson SL, Terra SG, Marbury TC, Smith WB, Alcorn H, Boyd RA, Wang R, Nguyen TT. The pharmacokinetics of PF-734200, a DPP-IV inhibitor, in subjects with renal insufficiency. Br J Clin Pharmacol. 2011 Jul;72(1):85-91. doi: 10.1111/j.1365-2125.2011.03954.x. PubMed PMID: 21366665; PubMed Central PMCID: PMC3141189.
    6: Schwartz SL. Treatment of elderly patients with type 2 diabetes mellitus: a systematic review of the benefits and risks of dipeptidyl peptidase-4 inhibitors. Am J Geriatr Pharmacother. 2010 Oct;8(5):405-18. doi: 10.1016/j.amjopharm.2010.10.003. Review. PubMed PMID: 21335294.
    7: Gustavson SM, Dai H, Preston GM, Somayaji V, Hirshberg B, Calle RA. Effects of multiple doses of the DPP-IV inhibitor PF-734200 on the relationship between GLP-1 and glucose in subjects with type 2 diabetes mellitus. Diabetes Res Clin Pract. 2011 Feb;91(2):e45-9. doi: 10.1016/j.diabres.2010.10.018. Epub 2010 Dec 4. PubMed PMID: 21130513.
    8: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Nov;31(9):597-633. PubMed PMID: 20094643.

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